molecular formula C10H11NO B8751167 5-(3-Pyridinyl)-4-pentyn-1-ol

5-(3-Pyridinyl)-4-pentyn-1-ol

Cat. No.: B8751167
M. Wt: 161.20 g/mol
InChI Key: IAIJILHHXLMWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Pyridinyl)-4-pentyn-1-ol is an organic compound featuring a pyridine ring attached to a pentynol backbone. This structure makes it a versatile intermediate in medicinal chemistry, particularly in synthesizing nicotinic acetylcholine receptor (nAChR) ligands. Its synthesis typically involves cross-coupling reactions, such as the Sonogashira coupling, to link the pyridine moiety to the alkyne chain .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

5-pyridin-3-ylpent-4-yn-1-ol

InChI

InChI=1S/C10H11NO/c12-8-3-1-2-5-10-6-4-7-11-9-10/h4,6-7,9,12H,1,3,8H2

InChI Key

IAIJILHHXLMWDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C#CCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Pyridinyl)-4-pentyn-1-ol typically involves the coupling of a pyridine derivative with a pentynol precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of 3-iodopyridine with 4-pentyn-1-ol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Pyridinyl)-4-pentyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine-3-carboxylic acid or pyridine-3-aldehyde.

    Reduction: 5-(3-Pyridinyl)-4-penten-1-ol or 5-(3-Pyridinyl)-4-pentanol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-(3-Pyridinyl)-4-pentyn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Pyridinyl)-4-pentyn-1-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the alkyne and alcohol groups can form hydrogen bonds and covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in substituents, chain length, and functional groups, leading to distinct physicochemical and biological properties. Key comparisons include:

3-(5-Dimethoxymethylpyridin-3-yl)-prop-2-yn-1-ol Structure: Features a dimethoxymethyl group on the pyridine ring and a shorter alkyne chain (prop-2-yn-1-ol vs. pent-4-yn-1-ol). The shorter chain may limit its ability to interact with deep binding pockets in biological targets .

6-[5-[(2S)-2-Azetidinylmethoxy]-3-pyridinyl]-5-hexyn-1-ol (Sazetidine-A) Structure: Contains a hexynol chain and an azetidinylmethoxy group. Impact: The azetidine ring enhances nAChR binding affinity due to its ability to form hydrogen bonds and mimic acetylcholine’s quaternary ammonium group.

5-(Perylen-3-yl)pent-4-yn-1-ol

  • Structure : Replaces the pyridinyl group with a perylene moiety.
  • Impact : The bulky perylene group introduces strong π-π stacking interactions, making this compound suitable for optoelectronic applications (e.g., organic semiconductors) rather than biological targeting. Its synthesis also requires higher catalyst loading (6–9 mol% Pd/Cu) compared to pyridinyl analogues .

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